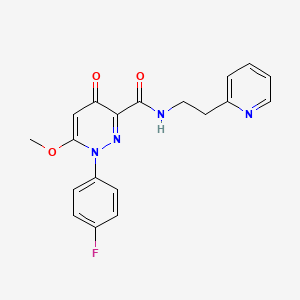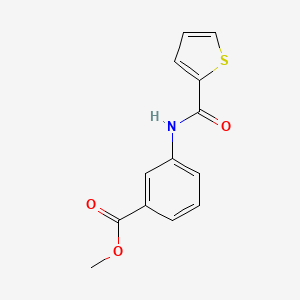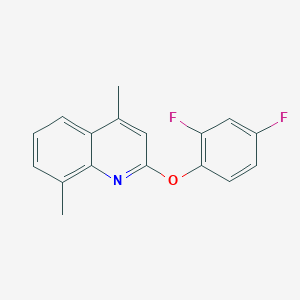
2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline, also known as 2,4-Difluoro-4,8-dimethylquinoline (DFDMQ), is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 323.21 g/mol. DFDMQ is soluble in dimethyl sulfoxide and is stable in air.
Applications De Recherche Scientifique
Photophysical Properties and Material Applications
A study by Song et al. (2016) on Ir(III) complexes, including a derivative similar to "2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline," highlights their potential in materials science. These complexes exhibit dual-emission characteristics, aggregation-induced emission, and mechanoluminescence, with applications in data security protection. The diverse photophysical properties of these complexes, including fluorescence-phosphorescence dual-emission and piezochromic behaviors, underline their utility in designing smart luminescent materials for various applications, including security inks and sensory devices (Song et al., 2016).
Environmental Science and Analytical Chemistry
Research by Lützhøft et al. (2000) demonstrates the relevance of 4-quinolones, a category encompassing "this compound," in environmental science. The study investigates the distribution behavior of quinolone antimicrobials in aquaculture, focusing on their interaction with humic substances. This research is pivotal for understanding the environmental fate of such compounds, especially in aquatic environments, and their potential impact on ecosystems (Lützhøft et al., 2000).
Synthesis and Structural Analysis in Organic Chemistry
The work of Parry et al. (2021) on the synthesis and structural analysis of a quinolin-4(1H)-one derivative showcases the importance of structural analysis in developing compounds with potential antioxidant and antitumor properties. This research provides insights into the molecular structure and interactions of quinoline derivatives, which can guide the synthesis of new compounds with enhanced biological activity (Parry et al., 2021).
Anticancer Research and Targeted Delivery
Yang et al. (2015) identified isoquinoline derivatives with potent anticancer properties. Their research on the targeted delivery of these compounds using transferrin-conjugated liposomes represents a significant advancement in therapeutic strategies for cancer treatment. This approach aims to enhance the efficacy and specificity of anticancer agents, minimizing side effects and improving patient outcomes (Yang et al., 2015).
Fluorescence and Sensing Applications
Chen et al. (2011) synthesized 8-hydroxyquinoline-substituted boron-dipyrromethene compounds, demonstrating their potential as OFF-ON-OFF type pH-dependent fluorescent sensors. This research illustrates the application of quinoline derivatives in developing fluorescent sensors that can be used in biological, chemical, and environmental monitoring (Chen et al., 2011).
Mécanisme D'action
Target of Action
The primary targets of 2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline are currently under investigation . It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness.
Propriétés
IUPAC Name |
2-(2,4-difluorophenoxy)-4,8-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO/c1-10-4-3-5-13-11(2)8-16(20-17(10)13)21-15-7-6-12(18)9-14(15)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHWQPLPFAGWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)OC3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

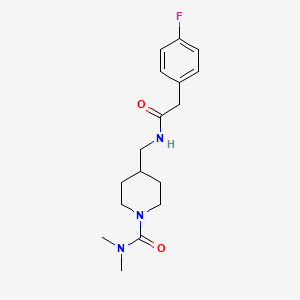

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)
![7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane](/img/structure/B2723373.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2723376.png)

![2-[3-[(6-Chloropyridine-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B2723378.png)

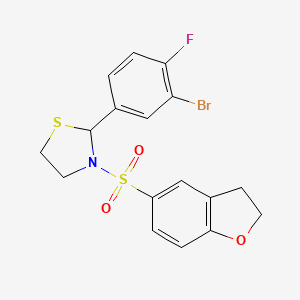
![3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2723384.png)
